Phenol, 2-methoxy-3-(2-propenyl)-
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Overview
Description
3-Allylguaiacol, also known as 3-Allyl-2-methoxyphenol, is a phenolic compound with the molecular formula C10H12O2. It is a derivative of guaiacol and is characterized by the presence of an allyl group attached to the aromatic ring. This compound is known for its aromatic properties and is found in various essential oils, including clove oil.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allylguaiacol can be achieved through several methods. One common approach involves the partial demethylation of 1-allyl-2,3-dimethoxybenzene. This process includes the following steps:
Claisen Rearrangement: Allyl 2-benzoyloxyphenyl ether undergoes Claisen rearrangement to form an intermediate.
Methylation and Hydrolysis: The intermediate is then methylated and subsequently hydrolyzed to yield 3-Allylguaiacol.
Industrial Production Methods: Industrial production of 3-Allylguaiacol typically involves the extraction from essential oils, such as clove oil, where it is present in significant concentrations. The extraction process includes steam distillation followed by purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 3-Allylguaiacol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Allylguaiacol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It exhibits antimicrobial properties and is studied for its potential use in treating infections.
Medicine: It is investigated for its anesthetic properties and potential use in dental applications.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
3-Allylguaiacol is similar to other phenolic compounds such as eugenol and guaiacol:
Eugenol: Both compounds have similar structures, but eugenol has an additional methoxy group at the para position.
Guaiacol: Guaiacol lacks the allyl group present in 3-Allylguaiacol, making it less reactive in certain chemical reactions
Comparison with Similar Compounds
- Eugenol
- Guaiacol
- Chavibetol
3-Allylguaiacol stands out due to its unique combination of an allyl group and a methoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1941-12-4 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methoxy-3-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3 |
InChI Key |
HKHVWTUGAJEQNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1O)CC=C |
Origin of Product |
United States |
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